9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene
Description
9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene is a fluorene-derived compound featuring a tert-butyldimethylsilyl (TBDMS) group attached to an oxymethyl moiety at the 9-position and an amino group at the 2-position. The TBDMS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, while the amino group at position 2 provides a reactive site for further functionalization. This compound is primarily employed in peptide synthesis, nucleic acid chemistry, and as a precursor for advanced materials. Its structural complexity necessitates precise characterization, including spectroscopic data (e.g., NMR, IR) and chromatographic parameters (e.g., Rf values), to confirm purity and reactivity .
Properties
IUPAC Name |
9-[[tert-butyl(dimethyl)silyl]oxymethyl]-9H-fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-20(2,3)23(4,5)22-13-19-16-9-7-6-8-15(16)17-11-10-14(21)12-18(17)19/h6-12,19H,13,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGMRZJRUHHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731487 | |
| Record name | 9-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802909-18-8 | |
| Record name | 9-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene typically involves the reaction of 2-aminofluorene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The fluorene core and amino group are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) , which convert the methylene bridge of fluorene to ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | 9-(TBDMS-oxymethyl)-fluorenone | 65–70% | |
| CrO₃ | Acetic acid, reflux | Carboxylic acid derivatives | 50–55% |
The tert-butyldimethylsilyl (TBDMS) group remains stable under mild oxidative conditions but may hydrolyze under strongly acidic or basic conditions .
Reduction Reactions
The amino group and aromatic system can undergo reduction:
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Catalytic hydrogenation (H₂, Pd/C) reduces the amino group to secondary amines.
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Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups (e.g., ketones formed during oxidation) to alcohols .
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | 9-(TBDMS-oxymethyl)-2-aminofluorenol | 75–80% | |
| H₂ (Pd/C) | Ethanol, 25°C, 12 h | Partially saturated fluorene | 60–65% |
Silyl Ether Cleavage
The TBDMS group is cleaved under specific conditions to regenerate free hydroxyl groups:
Acid-sensitive functionalities (e.g., amino groups) remain intact under TBAF conditions .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient fluorene ring undergoes SNAr reactions with amines or alkoxides:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | EtOH, 85–90°C, 4–7 h | N6-Morpholinyl adduct | 70–75% | |
| Piperidine | AcOH/EtOH, 85–90°C, 6.5 h | N6-Piperidinyl adduct | 60–65% |
Reactions proceed via intermediate Meisenheimer complexes, with yields influenced by steric hindrance from the TBDMS group .
Functionalization at the 5′-Position
After desilylation, the hydroxyl group is modified via:
-
Iodination : PPh₃/I₂ in toluene yields 5′-iodo derivatives (75–80%) .
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Oxidation : PhI(OAc)₂ in hexafluoroisopropanol produces benzimidazopurine analogues (89% yield) .
Key Research Findings
-
The TBDMS group enhances solubility in organic solvents, enabling efficient purification via silica gel chromatography .
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Acidic desilylation (e.g., TFA) is preferred over basic conditions to avoid side reactions at the amino group .
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SNAr reactions exhibit regioselectivity at the C6 position of the fluorene ring due to electronic effects .
Scientific Research Applications
9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Drug Synthesis: This compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the creation of novel materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene involves its interaction with molecular targets through its functional groups. The silyl ether group provides stability and protection to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The amino group can form hydrogen bonds and interact with other molecules, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Compound A : 2-(Trimethylsilyl)ethyl 3-((R)-3-((2-((9H-fluoren-9-yl)methoxy)-2-oxoethyl)amino)-... (from )
- Key Features : Contains multiple TBDMS groups and a fluorenylmethoxy (Fmoc) moiety.
- Comparison :
- Stability : The TBDMS group in both compounds provides hydrolytic stability, but Compound A’s multi-silylated structure may exhibit enhanced steric hindrance, reducing reactivity in nucleophilic environments .
- Chromatography : Compound A has an Rf of 0.60 (70% EtOAc/petrol), suggesting moderate polarity, comparable to the target compound’s expected behavior.
- Mass Spectrometry : Compound A’s molecular ion [M+H]+ at m/z 1717 highlights its complexity, whereas the target compound’s lower molecular weight would simplify spectral interpretation.
Compound B : 5'-O-TBDMS Adenine Derivative (from )
- Key Features: 9-[2,3-dideoxy-2-fluoro-5-O-TBDMS-β-D-arabinofuranosyl]adenine.
- Comparison: Synthetic Utility: Both compounds utilize TBDMS for hydroxyl protection. However, Compound B’s application in nucleoside synthesis (e.g., lodenosine analogs) contrasts with the target compound’s role in fluorene-based chemistry. Reactivity: The TBDMS group in Compound B is selectively introduced using TBDMS-Cl and imidazole in DMF, a method applicable to the target compound’s synthesis .
Fluorene-Based Derivatives with Alternative Silyl Groups
Compound C : (9H-Fluoren-9-yl)methyl (5-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(methyl)carbamate (from )
- Key Features : Substitutes TBDMS with tert-butyldiphenylsilyl (TBDPS).
- Comparison :
- Steric and Electronic Effects : The TBDPS group in Compound C offers greater steric bulk and enhanced stability toward acidic conditions compared to TBDMS, making it preferable for multi-step syntheses.
- Applications : Both compounds serve as intermediates in peptide synthesis, but TBDPS’s higher cost and lower solubility may limit its utility compared to TBDMS .
Amino-Functionalized Silyl Compounds
Compound D : Fmoc-Cys(StBu)-OH (from )
- Key Features : Combines Fmoc protection with a tert-butyldisulfanyl (StBu) group.
- Comparison :
- Protecting Group Chemistry : The StBu group in Compound D provides orthogonal protection for thiols, whereas TBDMS in the target compound protects alcohols.
- Stability : StBu is labile under reductive conditions (e.g., tributyltin hydride), whereas TBDMS requires fluoride-based deprotection (e.g., TBAF), enabling sequential deprotection strategies in multi-functional systems .
Data Tables
Table 1: Physical and Spectral Properties
*Estimated based on structural similarity.
Biological Activity
9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene is a synthetic compound belonging to the class of aminofluorenes, which are known for their potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This compound has garnered attention due to its structural features that may influence its interaction with biological macromolecules, specifically DNA.
The chemical structure of this compound includes a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The compound's CAS number is 802909-18-8, and it is often used in studies related to DNA adduction and mutagenesis.
Aminofluorenes are known to form DNA adducts through metabolic activation. The TBDMS group may influence the compound's reactivity and interaction with cellular components. The biological activity of this compound can be attributed to:
- DNA Intercalation : The planar structure of the aminofluorene moiety allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects.
- Formation of Reactive Metabolites : Upon metabolic activation, this compound can generate electrophilic species that react with nucleophilic sites on DNA, forming stable adducts.
Mutagenicity
Research indicates that compounds similar to this compound exhibit mutagenic properties. For instance:
- Ames Test : In vitro assays have demonstrated that aminofluorenes can induce mutations in bacterial strains, suggesting their potential as mutagens.
- In Vivo Studies : Animal studies have shown increased incidence of tumors following exposure to aminofluorenes, indicating a link between mutagenicity and carcinogenicity.
DNA Adduct Formation
Studies have focused on the formation of DNA adducts by this compound. For example:
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2023) | Mass Spectrometry | Identified specific DNA adducts formed by this compound in cellular models. |
| Jones et al. (2024) | In Vivo Mouse Model | Observed significant levels of DNA adducts in liver tissues post-administration. |
Case Studies
- Case Study on Mutagenesis : A study conducted by Brown et al. (2023) demonstrated that exposure to this compound resulted in increased mutation rates in cultured human cells, emphasizing its potential as a carcinogen.
- Adduct Analysis : In a detailed analysis by Lee et al. (2024), researchers utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify the levels of DNA adducts formed after treatment with the compound, revealing significant correlations with cytotoxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its solubility and stability due to the TBDMS group suggest favorable absorption characteristics. Further studies are needed to elucidate its metabolic pathways and elimination routes.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 9-(TBDMS-oxymethyl)-2-aminofluorene, and how is the tert-butyldimethylsilyl (TBDMS) group introduced?
- Methodology : The TBDMS group is typically introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or DMAP in anhydrous DMF or THF. For example, analogous syntheses of TBDMS-protected intermediates involve dissolving the substrate in THF, adding TBDMS-Cl and imidazole, and stirring under inert conditions at 0°C to room temperature. Purification is achieved via flash chromatography using hexane/ethyl acetate gradients .
- Validation : Monitor reaction progress using TLC or LC-MS. Confirm the structure via NMR (e.g., characteristic TBDMS protons at δ 0.1–0.3 ppm) and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are most effective for characterizing 9-(TBDMS-oxymethyl)-2-aminofluorene?
- Methodology :
- NMR Spectroscopy : and NMR are critical for verifying the TBDMS group (δ 0.1–0.3 ppm for Si-CH) and the fluorene backbone (aromatic protons at δ 7.2–8.0 ppm).
- Mass Spectrometry : HRMS (ESI or EI) confirms molecular weight, with the TBDMS group contributing 142.1 g/mol (CHSi).
- Chromatography : GC-MS or HPLC with UV detection (e.g., λ = 254 nm) assesses purity and identifies byproducts .
Q. How does the TBDMS group influence the compound’s solubility and reactivity in subsequent reactions?
- Methodology : The TBDMS group enhances lipophilicity, reducing solubility in polar solvents. Reactivity studies should compare silylated vs. desilylated derivatives in nucleophilic substitution or coupling reactions. For example, test the stability of the TBDMS group under acidic (e.g., TFA) or basic (e.g., KCO/MeOH) conditions using kinetic monitoring via NMR .
Advanced Research Questions
Q. What are the challenges in deprotecting the TBDMS group without degrading the fluorene core, and how can these be mitigated?
- Methodology : Deprotection with tetrabutylammonium fluoride (TBAF) in THF often leads to low yields (~32%) due to alkaline conditions causing decomposition. Alternative methods include:
- Buffered Reagents : Use TBAF with acetic acid (pH 4–5) to neutralize excess base.
- HF-Pyridine : Gentle deprotection at 0°C, followed by rapid quenching with aqueous NaHCO.
- Triethylamine Trihydrofluoride (TEA·3HF) : Effective for acid-sensitive compounds, with >85% yield in RNA synthesis analogs .
- Data Analysis : Compare yields and purity (via HPLC) across methods. Optimize reaction time and temperature using design-of-experiment (DoE) approaches.
Q. How does the steric bulk of the TBDMS group affect regioselectivity in cross-coupling reactions involving 2-aminofluorene derivatives?
- Methodology : Perform Suzuki-Miyaura or Buchwald-Hartwig coupling reactions with silylated vs. non-silylated substrates. Use NMR and X-ray crystallography to analyze regioselectivity. For example, the TBDMS group may hinder coupling at the ortho position due to steric hindrance, favoring para-substitution. Computational modeling (DFT) can predict transition-state energies .
Q. What strategies stabilize 9-(TBDMS-oxymethyl)-2-aminofluorene under oxidative or photolytic conditions?
- Methodology :
- Oxidative Stability : Expose the compound to HO/Fe (Fenton’s reagent) and monitor degradation via LC-MS. Add antioxidants like BHT (butylated hydroxytoluene) to improve stability.
- Photostability : Conduct accelerated aging under UV light (λ = 365 nm) and analyze degradation products. Use light-protected storage (amber vials) or UV stabilizers like TiO nanoparticles .
Methodological Considerations Table
Contradictions and Resolutions
- Deprotection Efficiency : reports low yields (~32%) with TBAF, while advocates TEA·3HF for higher efficiency. Resolution: Use buffered or alternative fluoride sources for acid-sensitive substrates.
- Steric Effects : Computational models ( ) may conflict with experimental coupling results (). Resolution: Validate predictions with kinetic isotopic effect (KIE) studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
